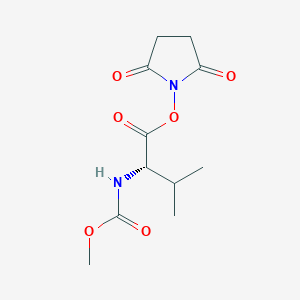
Tri(Boc-NH-PEG5-amide)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(Boc-NH-PEG5-amide)-amine: is a compound that features a tri-functional amine core, each functionalized with a Boc-protected amine group and a polyethylene glycol (PEG) chain. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities, while PEG chains are known for their solubility and biocompatibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri(Boc-NH-PEG5-amide)-amine typically involves the following steps:
Protection of Amine Groups: The amine groups are protected using Boc anhydride in the presence of a base such as triethylamine.
PEGylation: The protected amine is then reacted with PEG5-amide under conditions that facilitate the formation of amide bonds, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Deprotection: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The amine groups can undergo nucleophilic substitution reactions.
Conjugation: The PEG chains can be further functionalized or conjugated with other molecules.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: EDC and NHS in anhydrous conditions.
Major Products
Deprotected Amine: Removal of Boc groups yields the free amine.
Conjugated Products: Depending on the functionalization, various conjugates can be formed.
Wissenschaftliche Forschungsanwendungen
Tri(Boc-NH-PEG5-amide)-amine:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: PEGylation enhances solubility and reduces immunogenicity of biomolecules.
Medicine: Potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialized polymers and materials.
Wirkmechanismus
The mechanism of action depends on the specific application:
Drug Delivery: The PEG chains improve solubility and circulation time in the bloodstream.
Bioconjugation: The amine groups can form stable bonds with biomolecules, facilitating targeted delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri(Boc-NH-PEG3-amide)-amine: Shorter PEG chains, potentially less soluble.
Tri(Boc-NH-PEG7-amide)-amine: Longer PEG chains, potentially more soluble but larger molecular weight.
Uniqueness
PEG5 Chain Length: Balances solubility and molecular weight, making it suitable for various applications.
Tri-functional Core: Provides multiple sites for functionalization, enhancing versatility.
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[3-[2-[bis[2-[3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H117N7O24/c1-58(2,3)89-55(71)64-16-25-77-31-37-83-43-49-86-46-40-80-34-28-74-22-10-52(68)61-13-19-67(20-14-62-53(69)11-23-75-29-35-81-41-47-87-50-44-84-38-32-78-26-17-65-56(72)90-59(4,5)6)21-15-63-54(70)12-24-76-30-36-82-42-48-88-51-45-85-39-33-79-27-18-66-57(73)91-60(7,8)9/h10-51H2,1-9H3,(H,61,68)(H,62,69)(H,63,70)(H,64,71)(H,65,72)(H,66,73) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXQCHDZVZZTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C)CCNC(=O)CCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H117N7O24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1320.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-yloxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8120082.png)





![8-Fluoro-6-iodoimidazo[1,2-a]pyridine](/img/structure/B8120117.png)





